molecular formula C21H16BrN3 B6478461 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine CAS No. 330973-33-6

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine

Cat. No.: B6478461
CAS No.: 330973-33-6
M. Wt: 390.3 g/mol
InChI Key: PKGMUWMCPCKQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine ( 330973-33-6) is a synthetic quinazolinamine derivative supplied with a molecular formula of C21H16BrN3 and a molecular weight of 390.3 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the field of oncology and multi-drug resistance (MDR). Quinazolinamine derivatives are investigated for their potent inhibitory activity against ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . The overexpression of these transporters is a major mechanism of chemotherapeutic failure in cancer treatment. Research indicates that select quinazolinamine analogues can act as dual BCRP and P-gp inhibitors, competing for the efflux of anticancer drugs and thereby increasing drug accumulation within resistant cancer cells . The structural features of this compound, including the bromo substituent and the 4-phenyl and p-tolyl groups, align with scaffolds being explored to improve metabolic stability and binding affinity to these key transporters . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMUWMCPCKQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of the Quinazoline Core

Foundational Strategies for Quinazoline (B50416) Ring System Construction

The construction of the quinazoline core can be achieved through several elegant and efficient synthetic routes. These methods provide access to a wide variety of substituted quinazolines, enabling the fine-tuning of their physicochemical and biological properties.

Cyclocondensation Reactions in Quinazoline Synthesis

Cyclocondensation reactions represent one of the most traditional and widely employed methods for the synthesis of quinazolinones, which are versatile precursors to quinazolines. A prominent example is the reaction of an anthranilic acid derivative with a suitable one-carbon source, such as a formamide (B127407) or an orthoester. This approach allows for the direct formation of the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. For instance, the reaction of anthranilic acid with an excess of formamide upon heating leads to the formation of quinazolin-4(3H)-one. The yield of this reaction can be significantly influenced by the reaction conditions, with higher temperatures and specific molar ratios of reactants leading to improved outcomes.

Another important cyclocondensation strategy is the Niementowski quinazoline synthesis, which involves the thermal condensation of anthranilic acids with amides to yield 3,4-dihydroquinazolin-4-ones. While effective, this method often requires high temperatures. Modern modifications of this reaction, such as the use of microwave irradiation, have been shown to reduce reaction times and improve yields.

One-Pot Multicomponent Approaches for Dihydroquinazolines and Quinazolinones

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of dihydroquinazolines and quinazolinones. These reactions typically involve the condensation of three or more starting materials in a single step to generate the desired heterocyclic product.

For example, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives provides a highly efficient and straightforward route to diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. This method proceeds under mild conditions and demonstrates broad functional group compatibility.

The following table summarizes a representative one-pot synthesis of 3,4-dihydroquinazolines:

Reactant 1Reactant 2Reactant 3ProductConditions
Arenediazonium saltNitrileBifunctional aniline derivative3,4-DihydroquinazolineOne-pot, mild conditions

Transition Metal-Catalyzed Methods, including Copper-Catalyzed Isocyanide Insertion

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinazolines are no exception. Various transition metals, including palladium, rhodium, iron, and copper, have been employed to catalyze the formation of the quinazoline ring system. These methods often proceed under milder reaction conditions and offer greater functional group tolerance compared to traditional methods.

A notable example is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. This methodology efficiently provides quinazolin-4-ones using an environmentally benign copper(II) acetate (B1210297) catalyst. nih.govrjpbcs.com The reaction proceeds well in sustainable solvents like anisole (B1667542) and does not require inert atmospheres. nih.govrjpbcs.com While the coupling with aliphatic amines can occur at ambient temperatures, reactions involving aromatic amines often necessitate microwave heating to achieve good yields. nih.govrjpbcs.com Mechanistic studies suggest that the copper catalyst acts as a Lewis acid, facilitating the insertion of the isocyanide and the subsequent cyclocondensation. nih.gov

The table below highlights the key features of this copper-catalyzed reaction:

FeatureDescription
Catalyst Copper(II) acetate
Reactants 2-Isocyanobenzoates and amines
Product Quinazolin-4-ones
Advantages Environmentally benign catalyst, sustainable solvent, operational simplicity
Conditions Ambient temperature for aliphatic amines, microwave heating for aromatic amines

Utilization of Benzoxazin-4-ones as Key Synthetic Intermediates

Benzoxazin-4-ones are valuable and versatile intermediates in the synthesis of quinazolinone derivatives. These bicyclic compounds can be readily prepared from anthranilic acids and can subsequently be converted to quinazolinones by reaction with a variety of nitrogen nucleophiles. This two-step approach offers a high degree of flexibility in introducing substituents at the 3-position of the quinazolinone ring.

For instance, 2-substituted 3,1-benzoxazin-4-ones can be treated with amines, hydrazines, or other nitrogen-containing compounds to yield the corresponding 3-substituted quinazolin-4(3H)-ones. This method is particularly useful for the synthesis of quinazolinones with diverse functionalities, which can then be further elaborated to access a wide range of quinazoline-based compounds.

Targeted Synthesis of "6-Bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine" and Analogues

The synthesis of the specifically substituted "this compound" requires a strategic approach that allows for the precise installation of the bromo, phenyl, and N-(p-tolyl)amino groups at the desired positions of the quinazoline core.

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a 6-bromo-4-phenyl-2-chloroquinazoline intermediate, which in turn can be derived from 6-bromo-4-phenylquinazolin-2-one. The latter can be synthesized from 5-bromoanthranilic acid, which provides a regioselective route to the 6-bromo substitution pattern.

Strategies for Regioselective Bromination at Position 6

Achieving regioselective bromination at the 6-position of the quinazoline ring is crucial for the synthesis of the target compound. While direct bromination of the pre-formed quinazoline scaffold is a possibility, it can often lead to a mixture of regioisomers and may require harsh reaction conditions.

A more reliable and widely adopted strategy is to start the synthesis with a precursor that already contains the bromine atom at the desired position. The use of 5-bromoanthranilic acid as a starting material is the most effective method for ensuring that the bromine atom is located at the 6-position of the final quinazoline product. nih.gov

The synthesis of 5-bromoanthranilic acid can be readily achieved by the direct bromination of anthranilic acid using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov This precursor can then be carried through a series of reactions to construct the desired 6-bromo-substituted quinazoline core. For example, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to form a thiourea (B124793) derivative, which can then be cyclized to a 6-bromo-2-thioxoquinazolone. nih.gov Subsequent modifications can then be performed to introduce the phenyl group at the 4-position and the N-(p-tolyl)amino group at the 2-position.

The following table outlines the key steps in a potential synthetic route starting from 5-bromoanthranilic acid:

StepReactantsIntermediate/ProductPurpose
1Anthranilic acid, N-bromosuccinimide5-Bromoanthranilic acidRegioselective introduction of bromine
25-Bromoanthranilic acid, Benzoyl chloride6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-oneFormation of the benzoxazinone (B8607429) intermediate
36-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one, p-Toluidine6-Bromo-4-phenyl-3-(p-tolyl)quinazolin-2(1H)-oneRing transformation to the quinazolinone core
46-Bromo-4-phenyl-3-(p-tolyl)quinazolin-2(1H)-one2-Chloro-6-bromo-4-phenyl-quinazolineConversion to a reactive intermediate
52-Chloro-6-bromo-4-phenyl-quinazoline, p-ToluidineThis compoundFinal nucleophilic substitution to yield the target compound

This strategic use of a pre-brominated starting material circumvents the challenges associated with the direct and often unselective bromination of the quinazoline nucleus, providing a clear and efficient pathway to "this compound" and its analogues.

Introduction of Phenyl and p-Tolyl Moieties via Amination or Related Coupling Reactions

The synthesis of the this compound scaffold involves the strategic introduction of the phenyl group at the C-4 position and the N-(p-tolyl)amino group at the C-2 position. A common and effective strategy involves a convergent synthesis where the quinazoline ring is constructed from a substituted anthranilic acid derivative or a 2-aminobenzophenone (B122507).

One prevalent method utilizes a 2-amino-5-bromobenzophenone (B122471) as a key precursor, which already contains the required phenyl group at the eventual C-4 position and the bromine at the C-6 position. This intermediate can then be cyclized with a suitable N-C-N synthon. nih.gov

Alternatively, modern cross-coupling reactions offer powerful tools for installing these moieties. For instance, a 2,4-dichloro-6-bromoquinazoline intermediate can be selectively functionalized. The greater reactivity of the C-4 position towards nucleophilic aromatic substitution (SNAr) allows for the initial introduction of an amine. beilstein-journals.orgnih.gov However, for aryl-aryl bond formation, transition-metal-catalyzed reactions are preferred. A Suzuki-Miyaura coupling reaction, using a palladium catalyst, can be employed to introduce the phenyl group at the C-4 position by reacting a 4-chloro-6-bromoquinazoline intermediate with phenylboronic acid. nih.gov

Following the installation of the C-4 phenyl group, the N-(p-tolyl)amino moiety can be introduced at the C-2 position. This is typically achieved through a nucleophilic aromatic substitution reaction where a 2-chloro-6-bromo-4-phenylquinazoline intermediate is treated with p-toluidine. digitellinc.com Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, provides an alternative and often more efficient method for forming this C-N bond, especially with less nucleophilic amines. researchgate.net These coupling reactions are valued for their high efficiency and broad substrate scope. nih.gov

Formation of the Quinazolin-2-amine Linkage

The formation of the quinazolin-2-amine linkage is a critical step in the synthesis of the title compound. This can be accomplished either by constructing the heterocyclic ring with the 2-amino group already in place or by adding it to a pre-formed quinazoline core.

Ring-Closing Methodologies: A direct approach involves the reaction of 2-amino-5-bromobenzophenone with a guanidine (B92328) derivative, specifically N-(p-tolyl)guanidine. The initial step is a condensation reaction between the ketone of the benzophenone (B1666685) and the guanidine, followed by intramolecular cyclization and subsequent dehydration/aromatization to yield the final 2-aminoquinazoline (B112073) product. A related metal-free oxidative annulation method involves reacting a 2-aminobenzophenone with a cyanamide, where an acid or base catalyst facilitates the cyclization to form the 2-aminoquinazoline core. nih.gov

Substitution on a Precursor: A highly common and versatile method involves the nucleophilic aromatic substitution (SNAr) on a 2-chloroquinazoline (B1345744) intermediate. Starting with 6-bromo-4-phenylquinazolin-4(3H)-one, the carbonyl group can be converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6-bromoquinazoline. Due to the differential reactivity of the C-2 and C-4 positions, sequential and selective substitution is possible. beilstein-journals.orgnih.gov After installing the phenyl group at C-4, the remaining 2-chloro-6-bromo-4-phenylquinazoline is reacted with p-toluidine. The lone pair of the amine attacks the electron-deficient C-2 position, leading to the displacement of the chloride and formation of the desired C2-N linkage. digitellinc.com

Derivatization and Structural Diversification of the "this compound" Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification to generate libraries of related compounds for structure-activity relationship (SAR) studies.

The exocyclic amine at the C-2 position is a prime target for modification. Systematic N-substitution can be readily achieved by reacting the 6-bromo-2-chloro-4-phenylquinazoline (B1271014) intermediate with a diverse panel of primary or secondary amines. digitellinc.com This allows for the exploration of how changes in the size, electronics, and polarity of the substituent affect the molecule's properties. For instance, replacing the p-tolyl group with various substituted anilines, benzylamines, or aliphatic amines can probe the chemical space around this position. mdpi.com This approach is fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.

Table 1: Examples of Amines for N-Substitution Studies
Amine ReactantResulting C-2 SubstituentPotential Property Modulation
Aniline-NH-PhenylBaseline aromatic interaction
4-Fluoroaniline-NH-(4-Fluorophenyl)Introduce electron-withdrawing group, potential H-bond acceptor
4-Methoxyaniline-NH-(4-Methoxyphenyl)Introduce electron-donating group, potential H-bond acceptor
Benzylamine (B48309)-NH-CH₂-PhenylIncrease flexibility and introduce a different spatial arrangement
Cyclohexylamine-NH-CyclohexylIntroduce aliphatic, bulky, lipophilic character
MorpholineN-MorpholinylIntroduce a polar, heterocyclic, H-bond accepting group

Beyond the N-substitution, the C-2 and C-4 positions of the quinazoline ring itself are key points for diversification. The relative reactivity of these positions often dictates the synthetic strategy. Generally, the C-4 position is more susceptible to nucleophilic aromatic substitution than the C-2 position. beilstein-journals.orgnih.gov

C-4 Modification: The phenyl group at the C-4 position can be replaced with other aryl, heteroaryl, or alkyl groups. This is typically achieved by starting with a 6-bromo-2,4-dichloroquinazoline (B10380) intermediate. A selective Suzuki or Stille coupling at the C-4 position can introduce a variety of substituents. Subsequently, the C-2 chloro group can be substituted with p-toluidine.

C-2 Modification: While direct SNAr at C-2 is feasible, more advanced methods can provide access to a wider range of functionalities. For example, a sulfonyl group can be used as a leaving group, sometimes with different reactivity patterns than a halogen. beilstein-journals.orgresearchgate.net It is also possible to convert the 2-amino group into other functionalities. For instance, Sandmeyer-type reactions could potentially convert the amine to a halogen, cyano, or hydroxyl group, which could then undergo further reactions.

The quinazoline scaffold can be annulated to create more complex, polycyclic systems. mdpi.com The existing functional groups on this compound—namely the bromo group at C-6 and the secondary amine at C-2—are ideal handles for such transformations.

Fusion via the Bromo Group: The bromine atom at C-6 is a versatile handle for palladium-catalyzed reactions. For instance, a Heck reaction could be used to introduce an alkene, which could then undergo an intramolecular cyclization. Alternatively, a Sonogashira coupling could introduce an alkyne, a precursor for various five- or six-membered rings. Buchwald-Hartwig or Ullmann couplings can be used to form a new ring by reacting the C-6 bromine with a suitably functionalized molecule, such as a 2-amino-thiophenol to form a thiazolo[5,4-f]quinazoline system. researchgate.net

Fusion via the Amino Group: The N-H bond of the 2-amino substituent can participate in cyclization reactions. For example, N-alkylation with a bifunctional electrophile, such as a halo-ketone, followed by intramolecular condensation could lead to the formation of an imidazole-fused system, creating an imidazo[1,2-c]quinazoline. Similarly, reaction with α,β-unsaturated carbonyl compounds could lead to fused pyrimidine rings after an initial Michael addition followed by cyclization. Several studies have detailed the synthesis of pyrrolo[1,2-a]quinazolinones and thiazolo[3,2-c]quinazoline derivatives using related strategies. mdpi.comtandfonline.com

Mechanistic Insights into Key Synthetic Pathways and Reaction Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes. While specific kinetic data for the synthesis of this compound are not extensively published, the mechanisms of the core reactions are well-established.

A key pathway involves the cyclization of a 2-aminobenzophenone with a nitrogen-containing reagent. For example, in the reaction with a guanidine, the proposed mechanism begins with the nucleophilic attack of a guanidine nitrogen onto the carbonyl carbon of the 2-aminobenzophenone, forming a tetrahedral intermediate. This intermediate then eliminates water to form an imine. The next step is an intramolecular nucleophilic attack by the amino group of the benzophenone ring onto the imine carbon, leading to ring closure. The resulting dihydroquinazoline (B8668462) intermediate then undergoes an oxidative aromatization, often facilitated by an external oxidant or atmospheric oxygen, to yield the stable quinazoline product. nih.gov

The formation of the 2-amino linkage via nucleophilic aromatic substitution (SNAr) on a 2-chloroquinazoline proceeds through a well-understood addition-elimination mechanism. The amine (p-toluidine) acts as a nucleophile, attacking the electron-deficient C-2 carbon. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by the electron-withdrawing nitrogen atoms in the ring. In the final step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Kinetic studies on related quinazoline syntheses have shown that the reaction rates are influenced by the electronic nature of the substituents. For example, in the formation of quinazolines from benzylamines and 2-aminobenzophenones, electron-withdrawing groups on the benzylamine were found to slightly increase the reaction yield, whereas electron-donating groups decreased it, suggesting that the oxidation of the benzylamine to an imine is a key step. nih.gov For SNAr reactions, the rate is dependent on the electrophilicity of the quinazoline ring and the nucleophilicity of the incoming amine. Electron-withdrawing groups on the quinazoline ring (like the bromine at C-6) increase the rate of attack by making the C-2 carbon more electrophilic.

Spectroscopic Characterization and Advanced Analytical Techniques

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. For 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinazoline (B50416) core, the phenyl group at the 4-position, and the N-(p-tolyl) substituent. The aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions on the rings. The methyl protons of the p-tolyl group would be expected to produce a characteristic singlet in the upfield region (around δ 2.3-2.5 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the various aromatic carbons, the methyl carbon of the tolyl group, and the carbons of the quinazoline core. Specific chemical shifts would be indicative of carbons bonded to nitrogen or bromine, as well as the quaternary carbons within the fused ring system.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Quinazoline-H8.5 - 7.5m-
Phenyl-H7.6 - 7.3m-
p-tolyl-H (aromatic)7.2 - 7.0m-
NH9.5 - 8.5s (broad)-
CH₃ (p-tolyl)2.4s-

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinazoline (C-N, C-Br)160 - 110
Phenyl (C-4)140 - 125
p-tolyl (aromatic)140 - 128
Quaternary Carbons155 - 120
CH₃ (p-tolyl)~21

Molecular Weight and Fragmentation Pattern Analysis via Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can confirm the elemental composition of the molecule.

For this compound (C₂₁H₁₆BrN₃), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. Fragmentation analysis would reveal characteristic losses of substituents, such as the p-tolyl group or the phenyl group, providing further evidence for the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular FormulaC₂₁H₁₆BrN₃
Calculated Monoisotopic Mass390.0606 u
Expected [M]⁺ Peak (⁷⁹Br)m/z 390.06
Expected [M+2]⁺ Peak (⁸¹Br)m/z 392.06
Key Fragmentation PathwaysLoss of p-tolyl, Loss of phenyl, Loss of Br

Identification of Functional Groups by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A prominent absorption band would be expected for the N-H stretching vibration of the secondary amine, typically appearing in the range of 3300-3500 cm⁻¹. The spectrum would also show multiple bands in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the C=N and C=C stretching region of the quinazoline and aromatic rings (typically between 1500-1650 cm⁻¹). The C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum.

Interactive Data Table: Predicted IR Spectral Data

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (amine)3500 - 3300
Aromatic C-H Stretch3100 - 3000
C=N Stretch (quinazoline)1650 - 1550
C=C Stretch (aromatic)1600 - 1450
C-N Stretch1350 - 1200
C-Br Stretch700 - 500

Purity and Composition Assessment through Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values based on its molecular formula, C₂₁H₁₆BrN₃. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Interactive Data Table: Elemental Analysis Data

Element Theoretical Percentage (%)
Carbon (C)63.97
Hydrogen (H)4.09
Bromine (Br)20.26
Nitrogen (N)10.66

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are indispensable for the purification and analytical separation of organic compounds. For this compound, Thin-Layer Chromatography (TLC) and column chromatography are commonly employed methods.

TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the separation of the desired product from starting materials and byproducts can be visualized, typically under UV light.

Column chromatography is a preparative technique used to purify the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture travel through the column at different rates, allowing for the isolation of the pure this compound. The choice of eluent is critical and is typically determined by preliminary TLC analysis. A common solvent system for compounds of this nature might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

In Vitro and in Vivo Non Clinical Biological Activity and Mechanistic Investigations

General Methodologies for In Vitro Biological Screening in Research Settings

The initial evaluation of the biological activity of novel chemical entities, such as quinazoline (B50416) derivatives, is predominantly conducted using in vitro assays. These methods are essential for the primary screening of potential therapeutic agents, allowing for a cost-effective and high-throughput assessment of their effects on cancer cells before proceeding to more complex preclinical animal models. frontiersin.orgijcrt.org

Commonly employed techniques include cell viability and cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. ijcrt.orgslideshare.net In viable cells, mitochondrial dehydrogenase enzymes convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells. ijcrt.orgslideshare.net Similarly, the Sulforhodamine B (SRB) assay is a colorimetric test that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass and, by extension, cell number. slideshare.netnih.gov Another fundamental method is the dye exclusion test , which uses dyes like trypan blue. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up, allowing for a direct count of viable and non-viable cells. ijcrt.org These screening platforms are crucial for determining the antiproliferative effects of compounds and for identifying candidates for further mechanistic studies. nih.gov

Studies on Enzyme Inhibition by Quinazoline Analogues

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry because it can bind to a wide variety of biological targets, particularly enzymes involved in cell signaling and proliferation. mdpi.com

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazoline derivatives have been extensively developed as kinase inhibitors. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels). mdpi.comnih.gov The simultaneous inhibition of both EGFR and VEGFR-2 is a promising anticancer strategy. ekb.eg Numerous quinazoline derivatives have been synthesized and shown to be potent dual inhibitors of these kinases. For instance, a quinazoline sulfonamide derivative exhibited potent inhibitory activity against both EGFRT790M (a mutant form associated with drug resistance) and VEGFR-2, with IC₅₀ values of 0.0728 µM and 0.0523 µM, respectively. mdpi.com Another compound, 6d, potently inhibited EGFR with an IC₅₀ value of 0.069 µM. nih.gov The inhibitory potential of several quinazoline analogues against these kinases is summarized below.

CompoundTarget KinaseIC₅₀ (µM)Reference
Compound 12EGFRT790M0.0728 mdpi.com
Compound 12VEGFR-20.0523 mdpi.com
Compound 6dEGFR0.069 nih.gov
Compound 1iEGFR0.00005 researchgate.net
Compound 1jEGFR0.0001 researchgate.net
Compound SQ2VEGFR-20.014 nih.gov
Compound 11dVEGFR-25.49 nih.gov
Compound VIIIVEGFR-20.060 rsc.org

Aurora A Kinase

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. nih.gov Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. mdpi.com Several quinazoline-based compounds have been identified as potent inhibitors of Aurora kinases. For example, BPR1K871, a multikinase inhibitor with a quinazoline core, showed strong activity against Aurora A kinase with an IC₅₀ value of 22 nM. researchgate.net Another derivative, AZD1152, demonstrated even greater potency against Aurora B kinase, with an IC₅₀ of 0.37 nM. researchgate.net The selective inhibition of Aurora A is often pursued to reduce potential side effects associated with inhibiting Aurora B. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Reference
BPR1K871Aurora A22 researchgate.net
AZD1152Aurora B0.37 researchgate.net
Acetanilide-aminopyrazole-substituted quinazoline (54)Aurora B<1 researchgate.net

Anaplastic Lymphoma Kinase (ALK)/Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and differentiation. nih.govnih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.gov Quinazoline derivatives have been successfully developed as inhibitors of key kinases within this pathway, particularly PI3K. nih.govresearchgate.net For instance, one study reported a series of selenium-containing quinazolines with potent PI3Kδ inhibitory activity, with IC₅₀ values as low as 1.13 nM. mdpi.com Another lead compound, 15c, exhibited excellent enzyme activity against PI3Kδ with an IC₅₀ of 27.5 nM. researchgate.net

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 41PI3Kδ1.13 mdpi.com
Compound 42PI3Kδ2.52 mdpi.com
Compound 15cPI3Kδ27.5 researchgate.net
Compound 166PI3Kδ0.09 researchgate.net

Carbonic Anhydrase Isoform Inhibition (e.g., hCA IX, XII)

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. The tumor-associated isoforms, human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.gov Quinazoline-based compounds have been explored as non-classical inhibitors of these isoforms. One study reported a series of 4-anilinoquinazoline-based benzenesulfonamides that potently inhibited hCA IX and XII in the nanomolar range. semanticscholar.org Another series of 2-aryl-quinazolin-4-yl aminobenzoic acids also showed effective inhibition, with Kᵢ values in the low micromolar range against hCA IX. nih.gov

CompoundTarget IsoformKᵢ (µM)Reference
Compound 8ahCA IX4.3 nih.gov
Compound 8bhCA IX1.6 nih.gov
Compound 8chCA IX4.5 nih.gov
3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinone (A)hCA IX0.0037 - 0.0504 nih.gov
3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinone (A)hCA XII0.0006 - 0.0529 nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. HDAC6 is a unique isoform that primarily deacetylates non-histone proteins, such as α-tubulin, thereby regulating cell motility and protein degradation. acs.orgnih.gov Selective inhibition of HDAC6 is an attractive strategy for cancer therapy. The quinazoline scaffold has been utilized as a "cap" group in the design of potent and selective HDAC6 inhibitors. acs.orgnih.gov One such compound, 23bb, was identified as a highly potent and selective HDAC6 inhibitor with an IC₅₀ of 17 nM. acs.org Another compound, 32c, was identified as a potent dual inhibitor of HDAC1 and HDAC6, with IC₅₀ values of 31.10 nM and 16.15 nM, respectively. nih.gov

CompoundTarget IsoformIC₅₀ (nM)Reference
Compound 23bbHDAC617 acs.org
Compound 32cHDAC131.10 nih.gov
Compound 32cHDAC616.15 nih.gov
Compound 32dHDAC137.00 nih.gov
Compound 32dHDAC635.00 nih.gov
Compound 5bHDAC6150 nih.gov

Other Relevant Enzyme Targets

The versatility of the quinazoline scaffold extends to other enzyme targets. Notably, certain quinazoline derivatives act as tubulin polymerization inhibitors . mdpi.comnih.gov By interfering with the assembly of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.comnih.gov For example, the quinazoline derivative MPC-6827 (Verbulin) was shown to disrupt the mitotic process, leading to cell cycle blockage. nih.gov

Cellular Modulations and Molecular Mechanisms of Action

The inhibition of key enzymes by quinazoline derivatives translates into significant downstream effects at the cellular level. A primary mechanism of action is the induction of apoptosis , or programmed cell death. mdpi.com For example, VEGFR-2 inhibition by compound SQ2 was shown to strongly induce apoptosis in colon cancer cell lines. nih.gov Similarly, the HDAC6 inhibitor 5c promoted apoptosis in breast cancer cells. nih.gov

Another critical cellular effect is cell cycle arrest . By inhibiting kinases like EGFR or Aurora kinases, which regulate cell cycle progression, quinazoline compounds can halt cell division at specific checkpoints. nih.gov Compound 6d, an EGFR inhibitor, caused cell cycle arrest at the G1/S phase in breast cancer cells. nih.gov Other derivatives that inhibit tubulin polymerization or Aurora kinases typically induce arrest in the G2/M phase of the cell cycle. mdpi.commdpi.com

Furthermore, inhibition of signaling pathways like the PI3K/Akt/mTOR cascade by quinazoline derivatives leads to the downregulation of downstream effectors that promote cell proliferation and survival. nih.gov For instance, compound 11d was found to inhibit the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, contributing to its anti-angiogenic and antiproliferative effects. nih.gov Western blot analysis is a common technique used to confirm these mechanisms by showing increased levels of apoptosis markers (e.g., cleaved PARP) or decreased phosphorylation of key signaling proteins. nih.govacs.org

No Publicly Available Research Data Found for 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine

Despite a comprehensive search of scientific literature and patent databases, no specific in vitro or in vivo biological activity data has been identified for the chemical compound this compound.

Extensive investigations into the biological profile of this specific quinazoline derivative have yielded no publicly available research detailing its effects on cellular processes or its potential antimicrobial, anti-inflammatory, or analgesic properties. The requested article, which was to be strictly focused on the preclinical biological activity and mechanistic investigations of this compound, cannot be generated due to the absence of primary research data.

Searches for information on related compounds, particularly those within the broader class of 6-bromo-substituted quinazolines and quinazolinones, indicate that this chemical scaffold is of significant interest in medicinal chemistry. Studies on various analogues have revealed a range of biological activities, including:

Anticancer Properties: Different derivatives have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and exhibit antiproliferative effects against various cancer cell lines. nih.govnih.govmdpi.commdpi.com

Antimicrobial Activity: Certain 6-bromo-quinazolinone derivatives have demonstrated efficacy against bacterial and fungal strains. sciencescholar.usmdpi.comresearchgate.net

Anti-inflammatory and Analgesic Potential: Several related compounds have been evaluated in animal models, showing promising anti-inflammatory and pain-relieving effects. sciencescholar.usnih.govresearchgate.net

However, it is crucial to note that these findings are not directly applicable to this compound. The specific biological and pharmacological properties of a molecule are highly dependent on its precise chemical structure, and extrapolating data from related but distinct compounds would be scientifically inaccurate.

The absence of published data for the target compound prevents a detailed analysis of its:

Cell cycle perturbation effects.

Induction of apoptosis and associated pathways.

Impact on mitochondrial membrane potential.

Receptor binding affinity and modulation of downstream signaling.

Antiproliferative activity for mechanistic understanding.

In vitro antimicrobial profile.

Mechanisms underlying potential anti-inflammatory and analgesic actions in animal models.

Without dedicated studies on this compound, any article on its biological activity would be purely speculative and would violate the core requirement of focusing solely on the specified compound. Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this particular molecule.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modification of the quinazoline (B50416) scaffold has revealed that even minor changes to its substituents can lead to significant shifts in biological activity. The positions at C2, C4, and C6 are particularly important for SAR studies. researchgate.netnih.gov

In studies of related 2-phenylquinazolin-4-amine (B85525) derivatives, the introduction of halogen atoms to the N-aryl moiety has been shown to influence antiproliferative activity. For instance, incorporating halogen atoms (F, Cl, or Br) at the para-position of the N-phenyl ring led to an increase in activity against several cancer cell lines. mdpi.com Specifically, the bromo-substituted derivative demonstrated superior activity compared to its fluoro and chloro counterparts. mdpi.com

Conversely, in a different series of quinazoline derivatives bearing triazole-acetamides, the introduction of electron-withdrawing groups like para-chlorine or para-bromine on a phenyl pendant group reduced cytotoxic activity compared to the unsubstituted analog. nih.gov In that same series, an electron-donating group, such as a para-methyl group, improved the cytotoxic potential. nih.gov This highlights that the electronic effect of a substituent is highly dependent on the specific molecular scaffold and its biological target.

Table 1: Effect of Phenyl Ring Substitution on Cytotoxic Activity of Quinazoline Analogs

Influence of Bromine Substitution at Position 6 on Biological Profile

The presence of a halogen atom at the C6 position of the quinazoline ring is a common feature in many biologically active derivatives and is often associated with enhanced potency. nih.govmdpi.com Specifically, the introduction of halogens like chlorine and bromine onto the quinazoline ring has been noted to increase antitumor activity. nih.gov This enhancement is often attributed to the electron-withdrawing nature and steric bulk of the halogen, which can influence the molecule's electronic properties, receptor binding affinity, and metabolic stability. nih.gov

The hypothesis that a halogen at the 6th position could enhance anti-inflammatory and analgesic activity has also been a basis for chemical synthesis. researchgate.net However, the effect is not universally positive. In one study of 2,4,6-trisubstituted quinazolines, an iodo group at the C6 position was found to be detrimental to the compound's antibacterial activity, suggesting that the size and nature of the halogen are critical factors.

Role of the Phenyl and p-Tolyl Moieties in Ligand-Target Interactions

The substituents at positions C4 and C2 are critical for directing the interaction of the molecule with its biological target. The phenyl group at C4 and the N-(p-tolyl) group at C2 contribute significantly to the binding affinity through various non-covalent interactions.

The phenyl ring is known to participate in crucial binding events. For example, a phenyl ring at the C2 position of a quinazoline has been shown to be vital for forming hydrogen bonds with an enzyme's active site, thereby improving the binding process. nih.gov

The N-(p-tolyl) moiety at the C2 position combines both hydrophobic and electronic features that can modulate activity. Studies on related quinazolin-4-one derivatives have shown that the position of a methyl group on an N-phenyl ring is critical for potency. A derivative with a methyl group at the para position (analogous to a p-tolyl group) demonstrated significantly better cytotoxic activity against MCF-7 and SW480 cell lines compared to the meta-substituted equivalent. nih.gov This suggests that the para-methyl group provides a favorable hydrophobic interaction within the target's binding pocket. nih.gov Further supporting this, another study found that an electron-donating para-methyl group on a phenyl pendant improved cytotoxic potential more than electron-withdrawing groups did. nih.gov

Table 2: Effect of Methyl Group Position on Cytotoxic Activity of 6-bromo-quinazolin-4-one Analogs

Impact of the Quinazolin-2-amine Framework on Specific Receptor or Enzyme Binding

The quinazolin-2-amine scaffold itself serves as a critical pharmacophore for interacting with biological targets. Its nitrogen atoms and the amino group at C2 are key sites for forming hydrogen bonds, which are fundamental for molecular recognition and binding affinity.

A compelling example comes from a co-crystallization study of a close analog, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, bound to the A2A adenosine (B11128) receptor. nih.gov This study provided direct evidence of the binding mode, revealing key hydrogen bonds between the 2-aminoquinazoline (B112073) ring and the amino acid residues Asn253 and Glu169 within the receptor's active site. nih.gov These interactions anchor the ligand in the binding pocket and are crucial for its high affinity. The study confirmed that the affinity of these compounds is mediated primarily by the amine function of the 2-aminoquinazoline core. nih.gov

Strategic Design Principles for Enhancing Potency and Modulating Selectivity

The rational design of new quinazoline derivatives builds upon established SAR principles to optimize potency and selectivity. Key strategies include:

Substituent Modification: As discussed, altering substituents at the C2, C4, and C6 positions is a primary method for tuning the electronic and steric properties of the molecule to achieve better target engagement. nih.gov

Solubility Enhancement: The introduction of polar functional groups can improve a compound's physicochemical properties. For example, adding aminoalkyl chains containing tertiary amines to the C2 position of 2-aminoquinazoline derivatives was shown to enhance both antagonist activity and solubility. nih.gov

Bioisosteric Replacement: This strategy involves substituting one atom or group with another that has similar physical or chemical properties to improve biological activity or pharmacokinetic profiles. nih.gov The replacement of a carbon atom with a sulfur atom is one such approach used in the development of novel anti-inflammatory agents based on condensed quinazolines. nih.govpreprints.org

Molecular Hybridization: This involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or multi-target activity. The design of quinazoline-based agents bearing triazole-acetamides is an example of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

QSAR analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org While no specific QSAR model for 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has been published, studies on related quinazoline scaffolds provide insight into the descriptors that govern their activity.

For a series of quinazoline derivatives with cytotoxic activity, QSAR models identified constitutional, functional, chemical, and charge descriptors as significant parameters for predicting anti-breast cancer activity. nih.gov In another 2D-QSAR study on antitumor imidazoquinazoline derivatives, a statistically significant model was developed that could help predict the potency of new compounds. mdpi.com

3D-QSAR models, which consider the three-dimensional properties of molecules, have also been applied. A 3D-QSAR study on quinazoline derivatives as potential drugs for osteosarcoma found that the electrostatic field was the most significant contributor to the compounds' activity. frontiersin.org Such models can generate contour maps that visualize regions where positive or negative charges, steric bulk, or hydrophobic character would be favorable for activity, thus guiding the design of new, more potent analogs. frontiersin.org These computational approaches are invaluable for prioritizing the synthesis of novel compounds and accelerating the drug discovery process. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations to Elucidate Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding interactions that govern its biological activity.

For instance, in docking studies of analogous compounds, key interactions often involve hydrogen bonds between the quinazoline (B50416) nitrogen atoms and backbone residues of the protein's hinge region. nih.gov The binding energy, a measure of the affinity between the ligand and the protein, can be calculated to rank the stability of the complex. While specific data for this compound is not available, studies on similar 6-bromo-quinazolinones have reported binding energies in the range of -5.3 to -6.7 kcal/mol against EGFR. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for a 6-Bromo-Quinazoline Scaffold Against a Model Protein Kinase

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondMet793 (backbone NH)2.1
Hydrophobic (π-Alkyl)Leu7184.5
Hydrophobic (π-Alkyl)Val7265.0
Aromatic (π-π Stacking)Phe8564.8

Note: This data is representative of interactions observed for similar quinazoline derivatives and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the this compound-protein complex and to refine the binding poses obtained from docking.

An MD simulation would typically be run for a significant duration (e.g., 100 nanoseconds) to observe the behavior of the ligand within the binding site. researchgate.net Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net Additionally, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein and ligand.

These simulations provide a deeper understanding of the binding stability, the role of solvent molecules, and the energetic contributions of various interactions, which are crucial for confirming the viability of the binding mode predicted by docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar 6-bromo-quinazolinones, DFT analyses have been performed at levels of theory such as B3LYP/6–31+G(d,p) to elucidate these properties. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These studies are valuable for understanding the intrinsic properties of the molecule that drive its biological interactions.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization in Research

For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used to predict these properties for compounds like this compound early in the research process. These predictions help in identifying potential liabilities and guiding lead optimization.

Various computational models can estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. sciepub.com For instance, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net The predicted physicochemical properties for this compound suggest it aligns with the characteristics of a drug-like molecule. vulcanchem.com

Table 2: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted Value
Molecular FormulaC₂₁H₁₆BrN₃
Molecular Weight390.28 g/mol
LogP (Partition Coefficient)~5.2
Topological Polar Surface Area (TPSA)41.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Note: These values are estimated based on computational models and the structure of the compound.

Virtual Screening Methodologies for Identifying Novel Scaffolds or Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, this compound itself could be part of a library screened against various targets. Conversely, its quinazoline scaffold can be used as a query in ligand-based virtual screening to identify other compounds with similar shapes and chemical features that might have similar biological activities. nih.govfrontiersin.org

Structure-based virtual screening, which involves docking large numbers of compounds into the active site of a target protein, can also be employed to identify novel targets for the quinazoline scaffold. researchgate.net This approach can help in repurposing existing compounds or in identifying new therapeutic applications for a given chemical series.

Rational Design Approaches Based on Computational Insights

The data and insights gathered from molecular docking, MD simulations, quantum chemical calculations, and ADME predictions form the basis for the rational design of new analogs of this compound with improved properties. For example, if docking studies reveal a specific pocket in the active site that is not occupied by the current ligand, modifications can be designed to introduce new functional groups that can form additional favorable interactions.

Computational insights can guide the modification of the phenyl and p-tolyl rings to enhance binding affinity or to modulate pharmacokinetic properties. For instance, the addition of polar groups could improve solubility, while other modifications could block sites of metabolic attack to increase in vivo stability. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Future Research Directions and Potential Academic Applications

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of quinazoline (B50416) derivatives has been an area of intense research, with methodologies evolving to become more efficient and environmentally friendly. nih.gov For compounds like 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, future research will likely focus on developing synthetic routes that offer high yields, scalability, and structural diversity.

Modern synthetic strategies that could be applied and optimized for this class of compounds include:

Metal-catalyzed cross-coupling reactions: Palladium- and copper-catalyzed reactions are instrumental in forming the C-N and C-C bonds essential for constructing the quinazoline core and introducing substituents. nih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazoline analogues. nih.gov

Multi-component reactions: One-pot syntheses that combine three or more reactants are highly efficient for generating libraries of diverse quinazoline derivatives for screening purposes. mdpi.com

C-H activation: Direct functionalization of C-H bonds is an increasingly popular and atom-economical approach to modifying the quinazoline scaffold.

Future synthetic work will likely focus on creating libraries of analogues by varying the substituents at the 2, 4, and 6 positions to explore the structure-activity relationships (SAR) for various biological targets.

Table 1: Potential Synthetic Strategies for Analogues of this compound

Synthetic Strategy Description Potential Advantages
Palladium-Catalyzed Buchwald-Hartwig Amination Formation of the C-N bond at the 2-position by coupling a 2-chloroquinazoline (B1345744) precursor with p-toluidine. High functional group tolerance and broad substrate scope.
Suzuki Coupling Introduction of the phenyl group at the 4-position by coupling a 4-chloroquinazoline (B184009) with phenylboronic acid. Mild reaction conditions and commercial availability of reagents.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the cyclization and substitution reactions. Reduced reaction times, increased yields, and cleaner reactions.

Identification of Unexplored Biological Targets and Pathways

Quinazoline derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov For this compound, future research should aim to identify novel biological targets and elucidate its mechanisms of action.

Potential areas for investigation include:

Kinase Inhibition: Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, target protein kinases. researchgate.net Screening this compound against a panel of kinases could reveal novel inhibitory activities.

Epigenetic Targets: There is growing interest in targeting epigenetic modifiers in various diseases. Investigating the effect of this compound on enzymes like histone deacetylases (HDACs) or methyltransferases could open new therapeutic avenues.

G-quadruplex Stabilization: Some quinazoline analogues have been shown to stabilize G-quadruplex DNA structures, which are implicated in cancer. urfu.ru Biophysical studies could determine if this compound shares this property.

Antiparasitic Activity: The ability of some quinazolines to inhibit enzymes in parasites like Trichomonas vaginalis suggests potential applications in treating infectious diseases. digitellinc.com

Table 2: Potential Biological Targets for this compound

Target Class Examples Potential Therapeutic Area
Protein Kinases EGFR, VEGFR, PDGFR Cancer
Epigenetic Modifiers HDACs, Histone Methyltransferases Cancer, Inflammatory Diseases
DNA Structures G-quadruplexes Cancer

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is crucial. This approach allows for a systems-level view of the molecular changes induced by the compound.

Future mechanistic studies could involve:

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with the compound, revealing affected cellular pathways.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the compound's direct and indirect targets.

Metabolomics: To measure changes in cellular metabolites, which can indicate alterations in metabolic pathways.

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of response, and potentially uncover unexpected therapeutic applications.

Application as Chemical Probes for Cellular and Molecular Biology Research

The fluorescent properties of some quinazoline derivatives make them valuable tools for biological imaging. nih.govnih.gov Depending on its photophysical properties, this compound or its analogues could be developed as chemical probes.

Potential applications include:

Fluorescent Probes: If the compound is fluorescent, it could be used to visualize specific cellular structures or processes. Its localization within cells could provide clues about its mechanism of action.

Bioimaging: By conjugating the quinazoline scaffold to a targeting moiety, it may be possible to develop probes for specific proteins or organelles, enabling their visualization in living cells.

Sensors: The fluorescence of quinazoline derivatives can be sensitive to the local environment, such as pH or the presence of metal ions, allowing for the development of molecular sensors. nih.gov

Exploration of Non-Biological Applications (e.g., material science, if applicable to the broader quinazoline class in academic research)

Beyond their biological activities, quinazoline derivatives have shown promise in the field of material science, particularly in optoelectronics. benthamdirect.com The extended π-conjugated system of the quinazoline core can give rise to interesting photophysical properties.

Potential non-biological applications for quinazoline derivatives like this compound include:

Organic Light-Emitting Diodes (OLEDs): Quinazoline-based compounds have been used as emitters and host materials in OLEDs. researchgate.netrsc.org Their thermal stability and tunable emission spectra are advantageous for this application.

Fluorescent Materials: The inherent fluorescence of some quinazolines makes them suitable for use as dyes and pigments. nih.gov

Nonlinear Optical Materials: The donor-acceptor nature of substituted quinazolines can lead to nonlinear optical properties, which are of interest for applications in photonics and telecommunications. benthamdirect.com

Challenges and Opportunities in Quinazoline Research

While the quinazoline scaffold offers immense potential, there are several challenges that need to be addressed in future research. Overcoming these challenges will create new opportunities for the development of novel therapeutics and materials.

Challenges:

Drug Resistance: As with many targeted therapies, resistance to quinazoline-based drugs is a significant clinical problem. nih.gov

Selectivity: Achieving high selectivity for a specific biological target is often difficult and can lead to off-target effects.

Bioavailability: The physicochemical properties of quinazoline derivatives need to be optimized to ensure good oral bioavailability and favorable pharmacokinetic profiles.

Opportunities:

Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities, potentially overcoming drug resistance. nih.gov

Targeted Drug Delivery: Developing drug delivery systems that specifically target diseased tissues can enhance the efficacy and reduce the toxicity of quinazoline-based drugs.

Personalized Medicine: The use of biomarkers to identify patients who are most likely to respond to a particular quinazoline derivative is a key aspect of personalized medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.